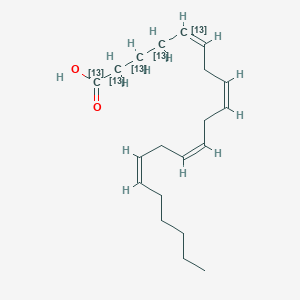

(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid

説明

アラキドン酸 1,2,3,4,5-13Cは、生体の生化学において重要な役割を果たす多価不飽和脂肪酸であるアラキドン酸の同位体濃縮型です。 この化合物は、位置1、2、3、4、および5に炭素-13で標識されているため、質量分析を用いた代謝研究に特に役立ちます 。 アラキドン酸は、細胞シグナル伝達および炎症プロセスに不可欠なプロスタグランジン、トロンボキサン、ロイコトリエンなどの様々なエイコサノイドの生合成の前駆体です .

特性

分子式 |

C20H32O2 |

|---|---|

分子量 |

309.43 g/mol |

IUPAC名 |

(5Z,8Z,11Z,14Z)-(1,2,3,4,5-13C5)icosa-5,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,13-12-,16-15-/i16+1,17+1,18+1,19+1,20+1 |

InChIキー |

YZXBAPSDXZZRGB-XDDXYDETSA-N |

異性体SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13CH2][13C](=O)O |

正規SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)O |

製品の起源 |

United States |

準備方法

合成経路および反応条件

アラキドン酸 1,2,3,4,5-13Cの合成は、通常、アラキドン酸分子に炭素-13を組み込むことから始まります。これは、化学合成または生合成の方法で実現できます。 一般的なアプローチの1つは、すでに炭素-13を含む前駆体分子から始め、一連の化学反応を実行して、標識された炭素原子を目的の位置に導入することです .

工業的生産方法

アラキドン酸 1,2,3,4,5-13Cの工業的生産には、同位体標識された前駆体を使用した大規模合成が含まれます。このプロセスには、特定の位置に炭素-13が組み込まれるように反応条件を正確に制御する必要があります。 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高純度レベルが達成されます .

化学反応の分析

科学研究への応用

アラキドン酸 1,2,3,4,5-13Cは、代謝研究における正確な追跡を可能にする同位体標識のため、科学研究で広く使用されています。重要な用途には、以下が含まれます。

科学的研究の応用

Arachidonic Acid 1,2,3,4,5-13C is widely used in scientific research due to its isotopic labeling, which allows for precise tracking in metabolic studies. Some key applications include:

Chemistry: Used in the study of lipid biochemistry and the synthesis of complex lipids.

Biology: Helps in understanding the metabolic pathways of arachidonic acid and its role in cell signaling.

Medicine: Used in research on inflammatory diseases, cardiovascular diseases, and cancer.

Industry: Employed in the development of pharmaceuticals and nutraceuticals.

作用機序

類似化合物の比較

類似化合物

アラキドン酸: エイコサノイドの前駆体でもある化合物の非標識型.

エイコサテトラエン酸: 類似の生化学的特性を持つ別の多価不飽和脂肪酸.

アラキドン酸メチルエステル 1,2,3,4,5-13C: メチルエステル基を持つ同位体濃縮型で、同様の代謝研究に使用されます.

独自性

アラキドン酸 1,2,3,4,5-13Cは、代謝研究における正確な追跡と分析を可能にする同位体標識のため、独特です。 これは、アラキドン酸の詳しい代謝経路を理解することが不可欠な研究用途に特に役立ちます.

類似化合物との比較

Similar Compounds

Arachidonic Acid: The non-labeled form of the compound, which is also a precursor for eicosanoids.

Eicosatetraenoic Acid: Another polyunsaturated fatty acid with similar biochemical properties.

Arachidonic Acid Methyl Ester 1,2,3,4,5-13C: An isotopically enriched form with a methyl ester group, used for similar metabolic studies.

Uniqueness

Arachidonic Acid 1,2,3,4,5-13C is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed metabolic pathways of arachidonic acid is crucial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。